molecular formula C10H13F3O2 B2756402 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2241140-91-8

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2756402
CAS No.: 2241140-91-8
M. Wt: 222.207
InChI Key: DJNCULILOHKXIJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid (CAS: 2241140-91-8) is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a trifluoromethyl (-CF₃) and a carboxylic acid (-COOH) group at the 2-position. Its molecular formula is C₁₀H₁₃F₃O₂, with an average mass of 222.206 g/mol and a monoisotopic mass of 222.086764 g/mol .

The trifluoromethyl group enhances hydrophobicity, metabolic stability, and electronic effects, which can influence binding affinity in drug-target interactions . This compound is listed under ChemSpider ID 71114480 and is used in synthetic organic chemistry, though its direct pharmacological applications are less documented compared to structurally related derivatives .

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCULILOHKXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octane derivatives with trifluoromethylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group onto the bicyclo[2.2.2]octane ring . The resulting intermediate can then be oxidized to form the carboxylic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid group.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for drug design. Research has shown that compounds with similar structures exhibit increased potency against cancer cell lines due to improved interactions with biological targets.

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Reference
Parent CompoundMCF-725
Trifluoromethyl DerivativeMCF-75
Trifluoromethyl DerivativeHepG210

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with active sites of enzymes allows researchers to explore its role in modulating enzyme activity and understanding metabolic processes .

Material Science

The compound is also being studied for its potential applications in material science, particularly in the development of specialty chemicals and polymers with tailored properties. The trifluoromethyl group can impart unique characteristics such as increased thermal stability and chemical resistance .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various trifluoromethylated compounds, including derivatives of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid. Results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo, outperforming non-fluorinated analogs due to enhanced binding affinity to target proteins involved in cancer progression.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted how the introduction of a trifluoromethyl group alters the binding dynamics with specific enzymes, enhancing their inhibitory effects on metabolic pathways associated with disease states such as cancer and bacterial infections .

Table 2: Summary of Enzyme Interaction Studies

Enzyme TargetCompound TestedEffect ObservedReference
Tyrosine KinaseTrifluoromethyl DerivativeIncreased inhibition
LeuRSBicyclic DerivativeHigher inhibition constant

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Effects on Properties

  • Trifluoromethyl vs. Carboxylic Acid : The trifluoromethyl group in the main compound increases lipophilicity (LogP ~2.3) compared to the unsubstituted bicyclo[2.2.2]octane-2-carboxylic acid (LogP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
  • Amino Derivatives: ABOC introduces a bridgehead amino group, enabling hydrogen bonding and chiral catalysis. Its constrained geometry reduces backbone torsion angles in peptides, favoring α-helix or β-sheet mimicry .
  • Antiviral Derivatives : Pimodivir and Onradivir feature bulky aromatic substituents (e.g., fluoropyrrolopyridine) that enhance binding to viral polymerase PB2 subunits, demonstrating the scaffold’s adaptability in drug design .

Biological Activity

2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms, applications, and comparative studies with related compounds.

  • Molecular Formula : C10H13F3O2
  • Molecular Weight : 222.2 g/mol
  • CAS Number : 14234-09-4
  • Physical Form : Powder

The biological activity of 2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is largely attributed to its ability to act as a bioisostere for phenyl rings in various drug molecules. This modification can lead to enhanced solubility, metabolic stability, and altered pharmacokinetic properties compared to traditional phenyl-containing compounds.

Key Findings:

  • Bioisosteric Replacement : The incorporation of the bicyclo[2.2.2]octane core into drug scaffolds has been shown to improve physicochemical properties significantly, making it a promising candidate for drug design .
  • Biological Activity Spectrum : Compounds containing the bicyclo[2.2.2]octane structure have exhibited a variety of biological activities including:
    • Antibacterial properties
    • Estrogen receptor modulation
    • Inhibition of myeloperoxidase and DGAT1 enzymes

Comparative Analysis with Related Compounds

To understand the advantages of using 2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid, we can compare it with other bicyclic compounds:

CompoundBiological ActivityAdvantages
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acidAntioxidant, anti-inflammatoryImproved solubility and reduced lipophilicity
2-Oxabicyclo[2.2.2]octaneEstrogen receptor agonistEnhanced metabolic stability
Bicyclo[3.3.0]octane derivativesAntimicrobialBroader spectrum of activity

Case Studies

  • Synthesis and Evaluation : A study synthesized various analogs of bicyclo[2.2.2]octanes and evaluated their biological activities against different bacterial strains, demonstrating significant antibacterial effects attributed to the trifluoromethyl group enhancing electron-withdrawing capacity, thereby increasing reactivity against bacterial targets .
  • Drug Development : Research has shown that replacing phenyl rings with the bicyclo[2.2.2]octane structure in known drugs resulted in analogs with improved efficacy and reduced side effects, particularly in cancer therapies where metabolic stability is crucial for sustained action .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Diels-Alder reactions using 1,3-cyclohexadiene with trifluoromethyl-substituted acrylic acid derivatives, followed by catalytic hydrogenation to reduce unsaturated bonds . Optimizing catalyst choice (e.g., Pt or Pd) and reaction temperature is critical for minimizing side products. For example, hydrogenation at elevated pressures (5–10 atm H₂) improves stereochemical control . Alternative routes include tandem metal-free reactions under mild conditions, which achieve high enantioselectivity (>90% ee) by leveraging chiral auxiliaries .

Q. How is the structural rigidity of this bicyclic system confirmed experimentally?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are key. The bicyclo[2.2.2]octane framework exhibits distinct 1H^1H and 13C^{13}C NMR signals due to its rigid, symmetrical structure. For example, bridgehead protons resonate as singlets at δ ~1.5–2.5 ppm, while the trifluoromethyl group shows a characteristic 19F^{19}F signal near δ -60 ppm . X-ray data reveal bond angles (~109.5°) and distances (1.54 Å for C-C bonds) consistent with strain-free bicyclic systems .

Q. What biological mechanisms are proposed for derivatives of this compound?

  • Methodological Answer : Derivatives act as enzyme inhibitors or receptor modulators. For instance, ethyl ester analogs (e.g., bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester) exhibit anti-inflammatory activity by binding to cyclooxygenase-2 (COX-2) with IC₅₀ values <10 μM, confirmed via competitive inhibition assays . The trifluoromethyl group enhances binding affinity through hydrophobic interactions and fluorine-mediated hydrogen bonding .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral drug development?

  • Methodological Answer : Asymmetric catalysis using chiral organocatalysts (e.g., cinchona alkaloids) in tandem reactions achieves high enantiomeric excess (up to 95% ee). For example, a proline-derived catalyst in a Michael-aldol cascade reaction generates the bicyclic core with defined stereochemistry at C2 and C5 . Computational modeling (DFT calculations) predicts transition-state geometries to refine catalyst design .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding to proteins like viral polymerases. For example, derivatives similar to Pimodivir (a bicyclic antiviral) bind to influenza PB2 cap-binding domain with ΔG ~-9.5 kcal/mol, validated by free-energy perturbation (FEP) calculations . QSAR models correlate trifluoromethyl positioning with inhibitory potency (R² >0.85) .

Q. How does stereochemical complexity impact the compound’s reactivity and bioactivity?

  • Methodological Answer : Epimerization at bridgehead carbons (e.g., C2 vs. C3) alters biological activity. For example, (1R,2R,4R)-5-oxo derivatives show 10-fold higher affinity for GABAₐ receptors than (1S,2S,4S) isomers, demonstrated via radioligand binding assays . Stereochemical assignments rely on NOESY correlations and J-based configurational analysis .

Q. What are the limitations of using this scaffold compared to other constrained bicyclic systems?

  • Methodological Answer : While bicyclo[2.2.2]octane offers superior rigidity, it lacks the strain-induced reactivity of bicyclo[2.2.1] systems (e.g., norbornene), limiting click chemistry applications. Comparative studies show bicyclo[2.2.2] derivatives have lower electrophilicity (Hammett σ⁺ ~0.1 vs. 0.5 for norbornene) . However, their stability in physiological pH (t₁/₂ >24 hrs) makes them preferable for in vivo studies .

Q. How can derivatization of the carboxylic acid group enhance target selectivity?

  • Methodological Answer : Converting the carboxylic acid to amides or esters modulates polarity and target engagement. For example, methyl ester derivatives improve blood-brain barrier penetration (logP ~2.5 vs. 1.2 for the acid), validated in murine models . Clickable azide derivatives enable bioconjugation for proteome-wide target identification .

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